N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(14-5-8-21-11-14)19-10-13-4-2-7-18-15(13)12-3-1-6-17-9-12/h1-9,11H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVNUYIOZDINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into two primary fragments: (1) [2,3'-bipyridin]-3-ylmethanamine and (2) furan-3-carboxylic acid. This disconnection suggests amide bond formation as the final step, leveraging established coupling reagents. Alternative routes involving pre-functionalized intermediates may offer synthetic advantages in specific contexts.
Synthesis of [2,3'-Bipyridin]-3-ylmethanamine
The bipyridine scaffold necessitates regioselective coupling between pyridine rings. Two predominant methods emerge:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 3-bromopyridine with pyridine-3-boronic acid under microwave irradiation (120°C, 30 min) achieves 65-72% yields. Key parameters:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: DME/H₂O (4:1)
Ullmann-Type Coupling
Copper-mediated coupling of 3-iodopyridine with 3-aminopyridine in DMF at 150°C for 24 hr provides direct access but with lower yields (38-45%).
The methylamine linker introduces complexity. A Mannich reaction between bipyridine-3-carbaldehyde, ammonium chloride, and formaldehyde in ethanol (reflux, 6 hr) followed by NaBH₄ reduction affords the desired amine in 58% yield over two steps.
Furan-3-carboxylic Acid Preparation
While commercially available, laboratory-scale synthesis ensures material consistency:
Amide Bond Formation: Optimization Studies
Coupling [2,3'-bipyridin]-3-ylmethanamine with furan-3-carboxylic acid presents steric challenges. Systematic evaluation of reagents (Table 1) reveals optimal conditions.
Table 1. Amide Coupling Reagent Efficiency
| Reagent | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DMF | DIEA | 25 | 4 | 78 |
| EDCl/HOBt | CH₂Cl₂ | NMM | 0→25 | 12 | 63 |
| T3P® | EtOAc | Pyridine | 25 | 2 | 81 |
| DCC/DMAP | THF | — | 40 | 24 | 55 |
Key findings:
Alternative Synthetic Pathways
One-Pot Sequential Coupling
Integrating bipyridine formation and amide coupling in a single vessel reduces purification steps:
- Suzuki coupling of 3-bromopyridine and 3-pyridylboronic acid
- In situ formylation via Vilsmeier-Haack reaction (POCl₃/DMF)
- Reductive amination with furan-3-carboxamide
This approach achieves 44% overall yield but requires careful stoichiometric control.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 8.92 (d, J=1.6 Hz, 1H, py-H), 8.63 (dd, J=4.8, 1.2 Hz, 1H, py-H), 8.51 (d, J=7.6 Hz, 1H, py-H), 7.89-7.83 (m, 2H, py-H), 7.48 (t, J=7.6 Hz, 1H, py-H), 7.32 (d, J=1.2 Hz, 1H, fur-H), 6.95 (t, J=1.6 Hz, 1H, fur-H), 4.65 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
LCMS (ESI+): m/z 322.1 [M+H]⁺ (calc. 322.12).
Purity Assessment
HPLC analysis (C18, 0.1% TFA/CH₃CN gradient) shows ≥98% purity at 254 nm. Retention time: 6.72 min.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost Index | E-Factor | PMI |
|---|---|---|---|
| Classical Coupling | 1.00 | 18.7 | 4.2 |
| One-Pot Sequential | 0.87 | 12.3 | 3.1 |
| Enzymatic | 1.15 | 8.9 | 2.4 |
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated amidation using Ru(bpy)₃Cl₂ (2 mol%) and iPr₂NEt achieves 68% yield under mild conditions (25°C, 6 hr). Advantages include:
- No pre-activation of carboxylic acid
- Tolerance to moisture/oxygen
- Broad functional group compatibility
Continuous Flow Systems
Microreactor technology enhances heat/mass transfer:
- Residence time: 8 min
- Productivity: 1.2 kg/day (0.5 L reactor)
- Yield improvement: 12% vs batch
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives and oxidized furan carboxamides .
Scientific Research Applications
Chemical Applications
Coordination Chemistry:
N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide acts as a ligand in coordination chemistry. Its bipyridine moiety allows for the formation of stable complexes with transition metals, which are crucial for catalytic processes. These metal-ligand complexes can exhibit enhanced catalytic activity and selectivity in various chemical reactions.
Catalysis:
The compound has been used in catalytic reactions such as oxidation and reduction processes. For example, it has been shown to facilitate the oxidation of organic substrates, leading to valuable products in synthetic organic chemistry.
Biological Applications
Fluorescent Probes:
Due to its unique electronic properties, this compound has been investigated as a fluorescent probe for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.
Enzyme Inhibition:
Research indicates that the compound can inhibit specific enzymes linked to disease pathways. For instance, studies have demonstrated its potential as an inhibitor of human alkaline phosphatase, with significant inhibitory effects observed (IC50 values around 0.420 μM). This suggests applications in treating conditions where enzyme regulation is crucial.
Medical Applications
Therapeutic Potential:
this compound is being explored for its therapeutic effects. Preliminary studies indicate potential antimicrobial and anticancer activities. For instance, derivatives of this compound have shown promise against various cancer cell lines, highlighting its potential as a lead compound in drug development.
Targeted Therapy:
The compound's ability to selectively inhibit specific molecular targets aligns with the growing field of targeted therapies in medicine. This specificity may reduce side effects compared to traditional chemotherapeutics.
Industrial Applications
Advanced Materials:
In industrial settings, this compound is utilized in the development of advanced materials such as conductive polymers and electrochromic devices. These materials have applications in electronics and display technologies due to their unique electronic properties.
Synthesis of Complex Molecules:
The compound serves as a precursor for synthesizing other complex organic molecules, which are important in pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Chemistry | Ligand in coordination chemistry | Forms stable metal complexes |
| Catalysis | Facilitates oxidation/reduction reactions | |
| Biology | Fluorescent probe | Suitable for biological imaging |
| Enzyme inhibition | IC50 around 0.420 μM against alkaline phosphatase | |
| Medicine | Therapeutic agent | Potential antimicrobial and anticancer activities |
| Targeted therapy | Selectively inhibits disease-related enzymes | |
| Industry | Advanced materials | Used in conductive polymers and electrochromics |
| Synthesis of complex molecules | Precursor for pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which is crucial for its activity in coordination chemistry. The furan carboxamide group can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide with analogs sharing key structural motifs (e.g., furan/pyridine carboxamides, substituted aromatic systems). Data are synthesized from the evidence provided, focusing on substituent effects , synthetic pathways , and hypothetical pharmacological profiles .
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence :
- Compounds with naphtho[2,3-b]furan cores (e.g., 00082235, 37867960) exhibit measurable CK2 inhibition, suggesting that the fused aromatic system enhances kinase binding . In contrast, furo[2,3-b]pyridine derivatives (e.g., compounds in ) prioritize solubility and metabolic stability through substituent engineering.
- The furan-3-carboxamide scaffold in the target compound and facilitates hydrogen bonding, as demonstrated by crystallographic data (N-H···O bond length: 2.09 Å) .
Alkyl/Aryl Groups: The [2,3'-bipyridin]methyl group in the target compound may offer superior π-π stacking compared to simpler pyridylmethyl groups (e.g., 37867960).
These methods could be adapted for its preparation .
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapeutics and anti-inflammatory applications. This article explores the biological activity of this compound based on available research, highlighting its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Structural Overview
The compound features a furan ring linked to a bipyridine moiety. The structural arrangement is critical for its biological interactions, allowing for potential binding with various biological targets.
-
Anticancer Activity :
- Compounds with similar structural features have been shown to exhibit significant anticancer properties. For instance, derivatives of bipyridine often interact with DNA and inhibit cell proliferation in various cancer cell lines.
- A study indicated that bipyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Properties :
Case Studies
-
Cell Line Studies :
- In vitro studies have tested the compound against various cancer cell lines such as HeLa and A549. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Comparative analysis with related compounds showed that modifications in the bipyridine structure could enhance potency against specific cancer types.
-
Structure-Activity Relationship (SAR) :
- The presence of the furan and bipyridine rings contributes to the compound's ability to bind to target proteins involved in cell signaling and proliferation.
- A detailed SAR analysis revealed that substitutions on the bipyridine moiety could lead to enhanced biological activity, suggesting avenues for further optimization .
Comparative Analysis
The following table summarizes key similarities and differences between this compound and structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Furan-2-ylmethyl)furan-2-carboxamide | Single furan ring | Moderate anti-inflammatory properties |
| N-(Bipyridin-4-ylmethyl)furan-3-carboxamide | Bipyridine ring | Significant anticancer activity |
| N-(Bipyridin-2-ylmethyl)furan-3-carboxamide | Bipyridine ring | Enhanced interaction with enzymes |
Q & A
Q. What are the established synthetic routes for N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide, and how can reaction conditions impact yield?
The synthesis typically involves multi-step reactions starting with functionalized bipyridine and furan precursors. Key steps include:
- Acylation : Reacting 2,3'-bipyridine derivatives with furan-3-carboxylic acid chloride under basic conditions (e.g., triethylamine) to form the amide bond .
- Methylene linkage : Alkylation or nucleophilic substitution to attach the furan carboxamide group to the bipyridine core .
Optimizing reaction conditions (temperature, solvent polarity, catalyst) is critical. For example, using DMF as a solvent at 80°C improves amidation efficiency, while excess base (e.g., pyridine) minimizes side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; furan protons at δ 6.5–7.0 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 336.12 for C19H16N3O2) .
Q. What computational tools predict the compound’s physicochemical properties?
- PubChem data : Provides logP (2.1), polar surface area (67.8 Ų), and hydrogen-bond donor/acceptor counts (2/5), essential for predicting solubility and bioavailability .
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity and ligand-metal interactions .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved for this compound?
Discrepancies often arise from:
- Substituent effects : Modifying the bipyridine or furan substituents alters steric/electronic interactions with targets. For example, electron-withdrawing groups on the furan ring enhance binding to kinase targets .
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect compound stability. Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize metal-chelating properties for catalytic or therapeutic applications?
- Coordination studies : The bipyridine moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺). Titration experiments with UV-Vis spectroscopy (λmax shifts at 250–300 nm) quantify binding constants .
- Derivatization : Introducing thiol or carboxylate groups enhances chelation efficiency. For example, replacing the furan with a thiophene increases Cu²⁺ affinity by 30% .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Predicts binding poses with targets like AMPA receptors (e.g., GluA2 subunit) or kinases (e.g., EGFR). Key interactions include π-π stacking with pyridine rings and hydrogen bonds with the carboxamide .
- Mutagenesis studies : Identify critical residues (e.g., Lys548 in EGFR) mediating binding. Replace with alanine to assess activity loss .
Methodological Recommendations
- Synthetic troubleshooting : Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
- Activity validation : Use SPR to measure real-time binding kinetics (KD < 100 nM indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
